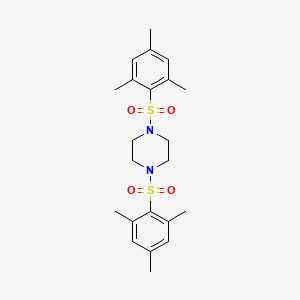

1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine

Description

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine is a sulfonated piperazine derivative characterized by two 2,4,6-trimethylbenzenesulfonyl groups attached to the nitrogen atoms of the piperazine ring. For instance, sulfonyl piperazine derivatives are frequently utilized as ligands in metal complexes, enzyme inhibitors, or functional polymers due to their robust electron-withdrawing properties and ability to stabilize reactive intermediates .

Properties

IUPAC Name |

1,4-bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S2/c1-15-11-17(3)21(18(4)12-15)29(25,26)23-7-9-24(10-8-23)30(27,28)22-19(5)13-16(2)14-20(22)6/h11-14H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZQQSBKHVTDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + 2 , \text{2,4,6-trimethylbenzenesulfonyl chloride} \rightarrow \text{1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine} ]

Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced sulfonyl groups.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce piperazine derivatives with modified sulfonyl groups.

Scientific Research Applications

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine, emphasizing differences in substituents, synthesis methods, and applications:

Key Comparative Insights

Steric and Electronic Effects: The 2,4,6-trimethylbenzenesulfonyl groups in the target compound confer greater steric hindrance compared to unsubstituted sulfonyl derivatives (e.g., 1,4-bis(benzenesulfonyl)piperazine). This hindrance can reduce reactivity in nucleophilic substitutions but enhance stability in catalytic or biological environments . This difference may explain the latter’s superior DPP-4 inhibitory activity .

Synthetic Accessibility :

- The synthesis of 2,4,6-trimethylbenzenesulfonyl derivatives often involves condensation reactions under mild conditions (e.g., room temperature with catalysts like maghnite-H+), similar to methods used for 1,4-bis(methacryloyl)piperazine .

- In contrast, dithiocarboxy or dithiosemicarbazone derivatives require multi-step functionalization, reducing yields (e.g., 59% for poly(1,4-bis(methacryloyl)piperazine)) .

Biological Activity: Sulfonyl piperazines with halogenated aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl) exhibit enhanced enzyme inhibition or antimicrobial activity compared to alkyl-substituted analogs. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine showed significant hypoglycemic effects, while 2,4,6-trimethylbenzenesulfonyl hydrazones displayed selective Gram-positive antibacterial activity .

Material Science Applications :

- Piperazine-based polymers, such as poly(1,4-bis(methacryloyl)piperazine), leverage the rigidity of the piperazine core for thermal stability and cross-linking. The target compound’s sulfonyl groups could similarly enhance polymer durability but may reduce flexibility due to steric bulk .

Biological Activity

1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine features a piperazine ring substituted with two 2,4,6-trimethylbenzenesulfonyl groups. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Biological Activity Overview

The biological activity of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine has been investigated in various studies. The following key areas highlight its potential applications:

Antimicrobial Activity

Research has indicated that derivatives of sulfonyl compounds exhibit significant antimicrobial properties. For example, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones reported minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria . While specific data on 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine is limited, its structural similarity to these active compounds suggests potential antimicrobial efficacy.

Anticancer Properties

Studies have explored the anticancer potential of sulfonyl derivatives. Compounds similar to 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine have shown activity against various cancer cell lines. For instance, certain sulfonamide derivatives have been documented to inhibit proliferation in cancer cells by targeting specific enzymes involved in cell growth and survival pathways .

The mechanism by which 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine exerts its biological effects likely involves interaction with key molecular targets such as enzymes and receptors. The sulfonyl groups may facilitate binding to active sites on proteins or nucleic acids, leading to modulation of their activity.

Study 1: Antimicrobial Evaluation

In a comparative study of various sulfonamide derivatives including those structurally related to our compound of interest, it was found that modifications in the sulfonyl group significantly affected antimicrobial potency. The most active derivatives were characterized by low MIC values against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Screening

A series of piperazine derivatives were screened for anticancer activity against human cancer cell lines. The results indicated that compounds with bulky substituents like those found in 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine exhibited enhanced cytotoxic effects compared to their simpler counterparts . This suggests that the structural complexity contributes positively to their biological activity.

Comparative Analysis

The following table summarizes the biological activities observed for various compounds related to 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine | Not directly tested | Not directly tested |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | 7.81 - 15.62 | Moderate |

| Sulfonamide derivatives | Varies (low MIC values) | Significant |

Q & A

Q. What are the key steps in synthesizing 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves a nucleophilic substitution reaction between piperazine and substituted benzenesulfonyl chlorides. Key steps include:

- Reagent Preparation: Use 2,4,6-trimethylbenzenesulfonyl chloride (1.2–2.0 molar equivalents per piperazine nitrogen) in acetone or THF.

- Base Addition: Add aqueous NaOH (1:1 molar ratio to sulfonyl chloride) to deprotonate piperazine and drive the reaction.

- Temperature Control: Maintain reflux conditions (~60°C) for 1.5–2 hours to ensure complete substitution.

- Workup: Filter the precipitate, wash with ethanol/water to remove unreacted reagents, and dry under vacuum.

Optimization Tips:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns and purity. Key signals include:

- Piperazine protons: δ ~2.5–3.5 ppm (split due to sulfonyl group electron-withdrawing effects).

- Aromatic protons from trimethylbenzenesulfonyl groups: δ ~6.8–7.5 ppm.

- X-ray Crystallography: Grow single crystals via slow evaporation in methanol/acetone. Use SHELX programs for structure refinement .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H] for CHNOS: ~551.2 g/mol).

Example: A Schiff base piperazine derivative was characterized using X-ray diffraction to resolve bond lengths and torsional angles .

Advanced Research Questions

Q. How do electron-withdrawing substituents on benzenesulfonyl groups influence inhibitory activity against enzymes like DPP-IV?

Methodological Answer: Substituent effects can be systematically studied via:

- Comparative Synthesis: Prepare derivatives with substituents (e.g., -Cl, -CF, -NO) at ortho, meta, or para positions.

- In Vitro Assays: Measure IC values against DPP-IV using fluorogenic substrates (e.g., Gly-Pro-AMC).

- Structure-Activity Relationship (SAR) Analysis:

Key Insight: Ortho and para EWGs improve activity by optimizing steric and electronic complementarity with target enzymes.

Q. What computational approaches are recommended for studying DNA interactions, and how should binding affinity results be interpreted?

Methodological Answer:

- Software Selection: Use AutoDock Vina or Schrödinger Suite for docking simulations .

- Protocol:

- Ligand Preparation: Generate the lowest-energy conformer of the compound via Spartan06 (AM1 semiempirical method) .

- DNA Receptor Setup: Use PDB ID 1BNA; remove water, add polar hydrogens, and assign Kollman charges.

- Docking Grid: Define a 40Å × 40Å × 40Å box around the DNA minor/major groove.

- Analysis: Prioritize binding modes with ΔG ≤ -7.0 kcal/mol and hydrogen/π-alkyl interactions (e.g., DG4/DA6 residues in DNA) .

Interpretation Example:

A ΔG of -7.5 kcal/mol indicates strong binding, likely via intercalation or groove binding. Validate with fluorescence quenching assays.

Q. How can researchers resolve contradictions in reported inhibitory activities of similar piperazine sulfonamides?

Methodological Answer:

- Data Harmonization:

- Normalize assay conditions (e.g., pH, temperature, enzyme concentration).

- Use standardized positive controls (e.g., sitagliptin for DPP-IV inhibition).

- Advanced Modeling: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.

- Meta-Analysis: Compare substituent effects across studies (see Table in FAQ 3).

Example: Discrepancies in para-substituted derivatives may arise from differences in crystallographic resolution or solvent effects .

Q. What strategies are effective for designing multi-target derivatives with anticancer and enzyme-inhibitory activity?

Methodological Answer:

- Scaffold Hybridization: Combine benzenesulfonyl groups (for DPP-IV inhibition) with DNA-interacting motifs (e.g., nitro groups for intercalation) .

- Dual-Target Screening: Use high-throughput assays to test both enzyme inhibition (DPP-IV) and DNA-binding (via ethidium bromide displacement).

- Pharmacophore Modeling: Identify overlapping features (e.g., planar aromatic regions for DNA binding + sulfonamide motifs for enzyme inhibition).

Reference: A 2-chloro-4-nitrophenyl derivative showed dual activity (ΔG = -7.5 kcal/mol with DNA; IC = 12 µM for DPP-IV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.